molecular formula C51H69NO31 B028609 アカルボーストリデカアセテート CAS No. 117065-98-2

アカルボーストリデカアセテート

カタログ番号: B028609
CAS番号: 117065-98-2
分子量: 1192.1 g/mol
InChIキー: DEPYMLFJKYFQBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acarbose Tridecaacetate is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is characterized by its complex structure, which includes multiple acetyl groups.

科学的研究の応用

Pharmacological Mechanism

Acarbose works by inhibiting enzymes that break down carbohydrates into glucose. This action results in a slower release of glucose into the bloodstream, which helps in controlling blood sugar levels. The compound's strong binding affinity to alpha-glucosidase enzymes makes it effective in managing glycemic indices in diabetic patients .

Diabetes Management

  • Glycemic Control : Acarbose has been shown to effectively lower fasting blood glucose and hemoglobin A1c (HbA1c) levels. A meta-analysis indicated a mean reduction in HbA1c by 0.8%, particularly beneficial for patients with higher baseline levels .
  • Postprandial Glucose Levels : Studies demonstrate significant reductions in postprandial glucose spikes, contributing to overall glycemic control .

Cardiovascular Health

  • Risk Factor Reduction : Acarbose treatment has been linked to improvements in cardiovascular risk factors such as triglycerides and total cholesterol levels. One study reported a significant reduction in triglycerides by approximately 13.89 mg/dL among treated individuals .
  • Preventive Effects : Acarbose may reduce the incidence of major cardiovascular events in patients with impaired glucose tolerance (IGT) and T2DM, indicating its potential as a preventive agent against cardiovascular diseases .

Weight Management

  • Weight Loss : Research indicates that acarbose can lead to significant weight loss independent of baseline body weight, making it a candidate for obesity management in diabetic patients .
  • Combination Therapy : The combination of acarbose with other agents like orlistat has been evaluated for enhanced weight control .

Polycystic Ovary Syndrome (PCOS)

  • Acarbose has shown efficacy in improving ovulation rates and pregnancy outcomes in women with PCOS who exhibit insulin resistance, suggesting its utility beyond diabetes management .

Study on Cardiovascular Risk Factors

A comprehensive meta-analysis involving multiple randomized controlled trials (RCTs) assessed the impact of acarbose on cardiovascular risk factors among diabetic patients. The analysis revealed that acarbose significantly reduced fasting blood glucose, triglycerides, and total cholesterol levels over extended treatment periods, highlighting its role as an adjunct therapy for cardiovascular health .

Weight Management Analysis

In a large-scale post-marketing study involving over 67,000 patients, acarbose was found to significantly decrease body weight alongside improvements in glycemic control markers such as fasting plasma glucose and postprandial glucose levels. This study underscores the potential of acarbose as a dual-action agent for managing both diabetes and obesity .

作用機序

Target of Action

Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .

Biochemical Pathways

The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .

Pharmacokinetics

Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .

Result of Action

The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .

Action Environment

The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .

生化学分析

Biochemical Properties

Acarbose Tridecaacetate interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit α-glucosidase, an enzyme that hydrolyzes carbohydrates in the intestines . This inhibition results in reduced glucose absorption and improved post-prandial blood sugar levels .

Cellular Effects

The effects of Acarbose Tridecaacetate on cells are primarily related to its impact on glucose metabolism. By inhibiting α-glucosidase, it slows down the digestion of complex carbohydrates, reducing the postprandial rise in blood glucose levels . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Acarbose Tridecaacetate involves its binding interactions with biomolecules and its effects on enzyme activity. As an α-glucosidase inhibitor, it functions as a competitive and reversible inhibitor of this enzyme, blocking the degradation of starch and sucrose, and delaying the absorption of glucose and fructose in the alimentary tract .

Metabolic Pathways

Acarbose Tridecaacetate is involved in the metabolic pathway related to the processing of carbohydrates. It inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its mechanism of action, it is likely to interact with the digestive system where it inhibits α-glucosidase .

Subcellular Localization

The subcellular localization of Acarbose Tridecaacetate is not well-defined. Given its mechanism of action, it is likely to be localized in the digestive system where it exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Tridecaacetate involves multiple acetylation steps. The starting material, acarbose, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure complete acetylation .

Industrial Production Methods: Industrial production of Acarbose Tridecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: Acarbose Tridecaacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Uniqueness of Acarbose Tridecaacetate: Acarbose Tridecaacetate is unique due to its multiple acetyl groups, which confer different chemical properties compared to its parent compound, acarbose. These acetyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable tool in research settings .

生物活性

Acarbose Tridecaacetate is a derivative of acarbose, an established α-glucosidase inhibitor used primarily in the management of diabetes. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to glycemic control and cardiovascular risk factors.

Acarbose Tridecaacetate functions by inhibiting enzymes such as pancreatic alpha-amylase and intestinal alpha-glucosidases. These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides. By blocking these enzymes, acarbose reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The compound mimics the transition state of the substrate, effectively locking up the enzyme and preventing carbohydrate digestion .

Biological Effects

1. Glycemic Control:
Acarbose Tridecaacetate has been shown to significantly reduce postprandial blood glucose levels. In clinical studies, it was observed that patients treated with acarbose experienced a decrease in fasting blood glucose (FBG) and glycated hemoglobin (HbA1c). For example, a meta-analysis indicated that acarbose therapy lowered HbA1c levels by approximately 0.8%, with more pronounced effects in patients with higher baseline HbA1c levels .

2. Lipid Profile Improvement:
Research has demonstrated that acarbose can positively influence lipid profiles. A study reported reductions in triglycerides (TG) and total cholesterol (TC) levels among patients using acarbose, suggesting its role in managing dyslipidemia associated with diabetes .

3. Cardiovascular Risk Factors:
The compound also shows promise in mitigating cardiovascular risks associated with diabetes. A meta-analysis indicated that acarbose treatment led to significant reductions in triglycerides (WMD = -13.89 mg/dL) and systolic blood pressure (WMD = -1.29 mmHg), highlighting its potential cardiovascular benefits . Furthermore, long-term use has been associated with decreased morbidity and mortality rates among diabetic patients .

Case Studies

Case Study 1: Clinical Efficacy in Type 2 Diabetes
In a randomized controlled trial involving patients with type 2 diabetes, participants receiving acarbose showed significant improvements in glycemic control compared to a placebo group. The study noted a reduction in postprandial glucose spikes and overall better management of blood sugar levels over the treatment duration .

Case Study 2: Impact on Lipid Metabolism
Another study focused on the effects of acarbose on lipid metabolism in diabetic patients. After 8 weeks of treatment, participants exhibited significant reductions in postprandial chylomicron levels and overall triglycerides, indicating improved lipid handling and potential cardiovascular protection .

Research Findings Summary

Study Findings Outcome
Yu et al., 2023Reduced FBG by 3.55 mg/dL; TG by 13.89 mg/dLSignificant improvement in glycemic control
Cohen et al., 2015Decreased HbA1c by 0.8%Enhanced long-term glycemic management
Macedo et al., 2004Lowered postprandial TG and chylomicron levelsImproved lipid profiles

特性

IUPAC Name

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYMLFJKYFQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69NO31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1192.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。